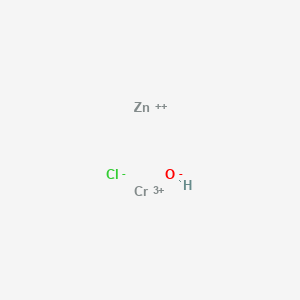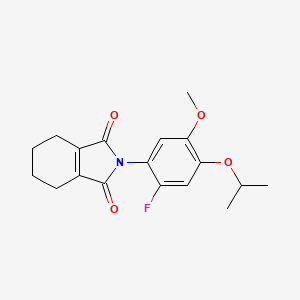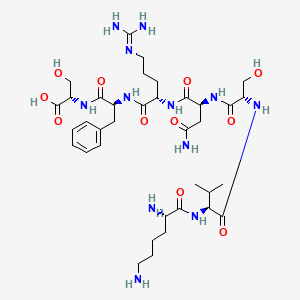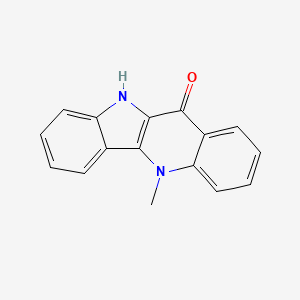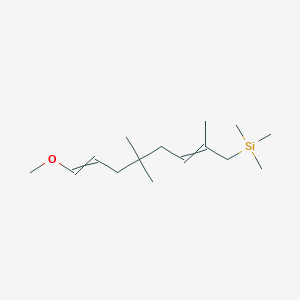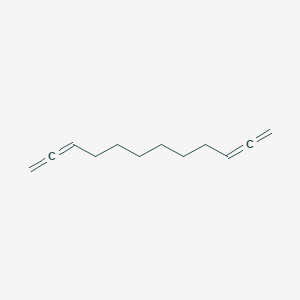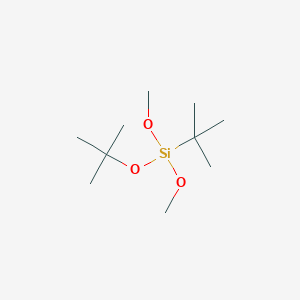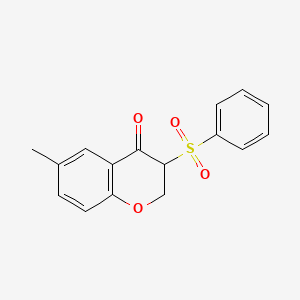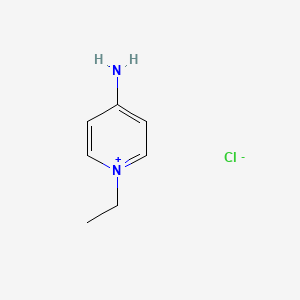![molecular formula C19H13ClN4 B14262638 Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- CAS No. 138744-57-7](/img/structure/B14262638.png)
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with additional substituents at specific positions, making it a unique and valuable molecule in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the use of 4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides. The resulting intermediates undergo cyclization under reflux conditions to form the desired pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact. For example, dicationic molten salts have been used as active catalysts in one-pot synthesis methods, providing high yields and efficient reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve refluxing in suitable solvents like ethanol or xylene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets. For instance, it acts as a dihydrofolate reductase (DHFR) inhibitor, reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis, leading to cell death . Additionally, it can inhibit various kinases, including tyrosine kinases, by competing with ATP binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[3,2-d]pyrimidines: Known for their antimalarial and tyrosine kinase inhibitory activities.
Pyrazolo[4,3-d]pyrimidines: Studied for their antibacterial and CDK inhibitory activities.
Uniqueness
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- is unique due to its specific substituents, which enhance its biological activity and selectivity. Its ability to inhibit multiple molecular targets, including DHFR and various kinases, makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
138744-57-7 |
|---|---|
Molekularformel |
C19H13ClN4 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
7-(4-chlorophenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H13ClN4/c20-14-8-6-13(7-9-14)16-10-15(12-4-2-1-3-5-12)17-18(21)22-11-23-19(17)24-16/h1-11H,(H2,21,22,23,24) |
InChI-Schlüssel |
DOJPECLYBBAMEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC=NC(=C23)N)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)
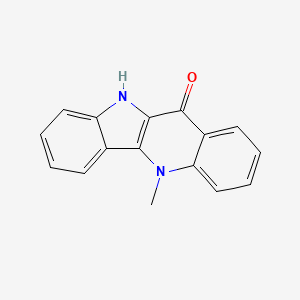
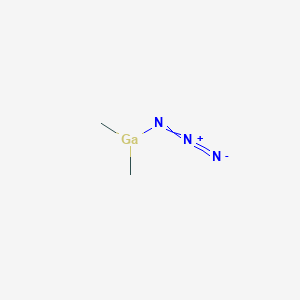
(propan-2-yl)silane](/img/structure/B14262564.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
